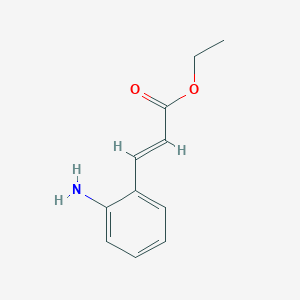

Ethyl 3-(2-aminophenyl)acrylate

Description

Strategic Importance of Ethyl 3-(2-aminophenyl)acrylate as a Versatile Synthetic Building Block

The strategic value of this compound lies in its capacity to serve as a precursor to a wide array of heterocyclic compounds. Its molecular formula is C11H13NO2, and it has a molecular weight of 191.23 g/mol . chemspider.comchemicalbook.com The interplay between the acrylate (B77674) moiety and the aromatic amine enables chemists to design and execute elegant synthetic strategies. This compound is particularly instrumental in the synthesis of quinolines, benzodiazepines, indoles, and quinoxalines, which form the core of many biologically active compounds. Its utility as a building block is underscored by its commercial availability and the relative ease with which it can be prepared, making it an accessible tool for both academic research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIDAZQBINIQSP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Ethyl 3 2 Aminophenyl Acrylate

The preparation of Ethyl 3-(2-aminophenyl)acrylate can be achieved through several synthetic methodologies. A prevalent method involves the Heck reaction, a palladium-catalyzed cross-coupling reaction. In this approach, 2-iodoaniline (B362364) is reacted with ethyl acrylate (B77674) in the presence of a palladium catalyst, such as palladium on activated carbon (Pd/C), and a base like triethylamine (B128534) in a suitable solvent like 1,4-dioxane (B91453). This reaction typically requires heating to proceed effectively.

Another common route to related aminophenyl acrylates involves the reaction of an aminobenzaldehyde with ethyl acrylate, often facilitated by a catalyst. ontosight.ai While this provides a general strategy, the specific synthesis of the 2-amino isomer requires the appropriate starting materials. The choice of synthetic route can depend on factors such as the availability of starting materials, desired scale, and purification considerations.

Chemical Properties and Reactivity

The chemical behavior of Ethyl 3-(2-aminophenyl)acrylate is dictated by its constituent functional groups: the ethyl ester, the carbon-carbon double bond, and the aromatic amine.

The nucleophilic character of the amino group allows it to participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The α,β-unsaturated ester system is susceptible to nucleophilic conjugate addition (Michael addition) at the β-carbon. Furthermore, the double bond can undergo various addition reactions and participate in cycloadditions.

The true synthetic power of this molecule is realized when these reactive sites work in concert. Intramolecular reactions are particularly common, where the amino group attacks one of the electrophilic centers of the acrylate (B77674) moiety, leading to the formation of new heterocyclic rings. This intramolecular cyclization is a cornerstone of its utility in synthesis.

Computational and Theoretical Investigations of Ethyl 3 2 Aminophenyl Acrylate and Its Reactions

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are indispensable for elucidating the detailed pathways of chemical reactions. By modeling reactions at the electronic level, these approaches can map out the energetic landscape, identify transient species like transition states, and explain the underlying electronic factors that govern reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to calculate the potential energy surface of a reaction, providing detailed energy profiles and the geometries of reactants, intermediates, transition states, and products. For a reaction such as the intramolecular cyclization of Ethyl 3-(2-aminophenyl)acrylate, DFT calculations can elucidate the step-by-step mechanism.

The process typically involves locating the transition state (TS) for each step of the proposed mechanism. The TS is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. researchgate.net Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the activation energy (Ea), which is the energy difference between the reactants and the transition state. researchgate.netmdpi.com This value is critical for understanding the kinetics of the reaction. researchgate.net

Illustrative Energy Profile Data for a Hypothetical Cyclization Reaction

The following table provides representative data that would be obtained from a DFT study on a reaction pathway, such as the intramolecular cyclization of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactant (this compound) | 0.0 |

| TS1 | Transition State for C-N bond formation | +25.5 |

| I1 | Cyclic Intermediate | +5.2 |

| TS2 | Transition State for dehydration | +30.1 |

| P | Product (Quinoline derivative) | -15.8 |

Note: These values are illustrative and represent typical outputs of a DFT calculation for such a transformation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor (electrophile). wikipedia.orgimperial.ac.uk

In this compound, the electronic nature of the substituents dictates the location of the frontier orbitals.

HOMO : The electron-donating amino (-NH2) group and the phenyl ring create an electron-rich system. Therefore, the HOMO is expected to be localized primarily on the aminophenyl moiety, specifically on the nitrogen atom and the aromatic ring. This makes the amino group the primary nucleophilic site of the molecule.

LUMO : The electron-withdrawing ethyl acrylate (B77674) group is an α,β-unsaturated ester, which makes it electron-deficient. The LUMO is therefore expected to be distributed over the conjugated system of the acrylate portion, particularly the β-carbon, making it susceptible to nucleophilic attack.

The interaction between the HOMO of one molecule (or part of a molecule) and the LUMO of another governs the feasibility and outcome of many reactions. organicchemistrydata.orgnumberanalytics.com For an intramolecular cyclization, the interaction would be between the HOMO centered on the amino group and the LUMO of the acrylate system within the same molecule. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Conceptual FMO Properties of this compound

| Orbital | Associated Molecular Region | Role in Reactivity |

| HOMO | Aminophenyl group (N atom, ring) | Nucleophile / Electron Donor |

| LUMO | Ethyl acrylate group (C=C and C=O) | Electrophile / Electron Acceptor |

Modeling of Electronic Properties and Molecular Interactions

Beyond reaction mechanisms, computational modeling can predict fundamental electronic properties and the subtle non-covalent interactions that influence a molecule's behavior and accessibility.

Synthetic accessibility is a measure of how easily a compound can be synthesized in a laboratory. Computational tools have been developed to predict this property, which is crucial in drug discovery and materials science for filtering large virtual libraries of molecules. researchgate.net These tools typically assign a score based on different principles:

Complexity-Based: These methods, like the well-known SAscore , evaluate molecular complexity by analyzing fragments of the molecule and comparing them to fragments found in known, easily synthesized molecules (like those in the PubChem database). nih.govnih.gov Features that add complexity, such as stereocenters or non-standard ring systems, are penalized. nih.gov

Retrosynthesis-Based: Tools like RAscore and platforms like AiZynthFinder use rules derived from known chemical reactions to simulate a retrosynthetic analysis. nih.gov The accessibility is scored based on whether a plausible synthetic route can be found starting from simple, commercially available precursors.

Bayesian and Neural Network Models: Methods like SYBA and SCScore use machine learning models trained on vast databases of reactions. nih.govnih.govresearchgate.net SYBA uses a Bayesian classifier trained on "easy-to-synthesize" and "hard-to-synthesize" molecules, while SCScore assigns a complexity score based on the predicted number of reaction steps. nih.govresearchgate.net

For this compound, its structure is relatively simple, composed of common functional groups. A known synthesis involves the Heck reaction between 2-iodoaniline (B362364) and ethyl acrylate, both of which are common starting materials. Therefore, it is expected that most computational tools would assign it a high synthetic accessibility score (i.e., easy to synthesize).

Comparison of Synthetic Accessibility Scoring Methods

| Method | Approach | Basis of Scoring |

| SAscore | Fragment-based | Compares molecular fragments to a database of known molecules; penalizes complexity. nih.gov |

| SCScore | Machine Learning | Neural network predicts synthetic complexity based on the expected number of reaction steps. nih.gov |

| SYBA | Bayesian Statistics | Classifies molecules as easy or hard to synthesize based on fragment frequencies in known databases. researchgate.net |

| RAscore | Retrosynthesis-based | Neural network predicts the feasibility of a retrosynthetic step for use in planning tools. nih.gov |

Intermolecular forces, particularly hydrogen bonding, play a critical role in the reactivity and physical properties of molecules. This compound possesses both a hydrogen bond donor (the -NH2 group) and hydrogen bond acceptors (the carbonyl oxygen and, to a lesser extent, the ether oxygen of the ester).

These capabilities allow for:

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules can form hydrogen bonds with each other, influencing crystal packing, melting point, and solubility.

Intramolecular Hydrogen Bonding: A hydrogen bond can potentially form between one of the N-H protons of the amino group and the carbonyl oxygen of the ester group. This would result in the formation of a pseudo-six-membered ring.

Kinetic and Thermodynamic Profiling of Transformations

A complete understanding of a chemical transformation requires knowledge of both its kinetics (how fast it occurs) and its thermodynamics (to what extent it proceeds). Computational chemistry provides a direct route to these parameters. researchgate.netmdpi.com

By mapping the reaction energy profile using DFT, as described in section 4.1.1, both kinetic and thermodynamic data can be extracted. chemrevlett.com

Kinetic Profile: The rate of a reaction is determined by the height of the highest energy barrier (the activation energy, Ea, or Gibbs free energy of activation, ΔG‡) in the reaction pathway. researchgate.netnih.gov A reaction with a high activation energy will be slow (kinetically unfavorable), while one with a low activation energy will be fast (kinetically favorable). Computational methods can compare the activation energies of competing reaction pathways to predict which product will be formed fastest (the kinetic product).

Illustrative Kinetic and Thermodynamic Data for a Transformation

The table below shows hypothetical data for the cyclization of this compound, illustrating the kind of information derived from computational profiling.

| Parameter | Symbol | Illustrative Value (kcal/mol) | Implication |

| Activation Energy | Ea or ΔG‡ | 25.5 | Represents the kinetic barrier; a moderate value suggests the reaction requires heating. |

| Reaction Enthalpy | ΔH | -15.8 | A negative value indicates the reaction is exothermic and releases heat. |

| Gibbs Free Energy | ΔG | -18.2 | A negative value indicates the reaction is spontaneous and product-favored at equilibrium. |

Note: These values are illustrative and based on typical results for similar organic reactions.

Divergent Synthesis of Poly-Substituted Heterocycles

The strategic placement of reactive sites in this compound facilitates its use in cascade reactions to construct a wide array of heterocyclic frameworks, often with a high degree of atom economy and structural complexity.

The core structure of this compound is primed for cyclization reactions to form quinoline (B57606) and its reduced analogue, tetrahydroquinoline, which are key scaffolds in medicinal chemistry and materials science. A notable method involves the reaction of precursors like 1-(2-aminophenyl)prop-2-en-1-ols, which are closely related to the title compound, with specialized reagents.

One innovative approach utilizes a 2-fluoropyridinium-based zwitterionic reagent to generate a highly reactive bis(triflyl)methylene species (Tf₂C=CH₂). When reacted with a 1-(2-aminophenyl)-3-phenylprop-2-en-1-ol precursor, this system undergoes a cascade reaction, believed to proceed through an in situ generated aza-ortho-quinone methide. This intermediate engages in a formal [4+2] heterocyclization to produce bis(triflyl)ated tetrahydroquinolines (THQs) in good yields. The reaction is robust, tolerating a range of substituents on the aniline (B41778) ring and the prop-2-en-1-ol moiety. Furthermore, these tetrahydroquinoline products can be selectively transformed into 1,2-dihydroquinolines through a controlled hydrodetriflylation step.

Table 1: Synthesis of Bis(triflyl)ated Tetrahydroquinolines (THQs)

| Starting Precursor (Substituent) | Solvent | Product | Yield | Citation |

|---|---|---|---|---|

| 1-(2-aminophenyl)-3-phenylprop-2-en-1-ol | Ethyl Acetate (B1210297) | Bis(triflyl)ated tetrahydroquinoline | Good | |

| Aliphatic-substituted prop-2-en-1-ol | Ethyl Acetate | Corresponding benzo-fused THQ | Good | |

| Electron-rich aromatic prop-2-en-1-ol | Ethyl Acetate | Corresponding benzo-fused THQ | Good | |

| Electron-poor aromatic prop-2-en-1-ol | Ethyl Acetate | Corresponding benzo-fused THQ | Good |

While the inherent reactivity of this compound makes it a suitable candidate for constructing elaborate fused polyheterocyclic systems, its specific application in the synthesis of isoindoloisoquinolines is not extensively documented in prominent literature. The combination of the aniline moiety and the acrylate chain theoretically allows for annulation strategies that could lead to such complex frameworks, likely through multi-step sequences involving initial cyclization followed by subsequent ring-forming reactions. However, dedicated synthetic routes for this purpose starting directly from this compound are not widely reported.

This compound is an excellent precursor for sulfur-containing heterocycles, particularly 3,1-benzothiazines. A highly efficient and straightforward method has been developed for the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones directly from (E)-3-(2-aminoaryl)acrylates and carbon disulfide (CS₂). This reaction proceeds under mild, metal-free conditions and demonstrates high substrate tolerance, affording products in moderate to excellent yields.

The mechanism involves an initial reaction between the aminophenyl group and carbon disulfide, followed by an intramolecular Michael addition of the newly formed dithiocarbamate (B8719985) onto the acrylate's β-carbon. The choice of base is critical for optimizing the reaction, with organic bases like DBU and DABCO providing high yields.

Table 2: Optimization of Base for Benzothiazine-2-thione Synthesis

| Base | Solvent | Yield (%) | Citation |

|---|---|---|---|

| DBU | DMF | 80 | |

| Et₃N | DMF | 76 | |

| Na₂CO₃ | DMF | 65 | |

| NaHCO₃ | DMF | 60 | |

| KOH | DMF | 82 | |

| DABCO | DMF | 85 |

Precursor for Complex Organic Molecules

Beyond its utility in forming foundational heterocyclic systems, this compound serves as a versatile building block for constructing more intricate and specialized organic molecules.

The synthesis of purine-based C-nucleoside analogues is a significant area of medicinal chemistry. While various heterocyclic precursors are employed for this purpose, the direct use of this compound to construct the purine (B94841) core of a C-nucleoside analogue is not a commonly reported synthetic strategy. The construction of such molecules typically involves the formation of the purine ring system from smaller, more functionalized acyclic or heterocyclic precursors, or the modification of existing purine derivatives. The specific transformation of the aminophenylacrylate structure into a purine framework for nucleoside synthesis has not been detailed in the surveyed scientific literature.

The reactivity of this compound extends to the creation of fused ring systems incorporating heteroatoms other than nitrogen. As detailed previously (see Section 5.1.3), its reaction with carbon disulfide provides a powerful route to 4-alkyl-4H-3,1-benzothiazine-2-thiones. This transformation is a prime example of its role as a building block for complex, ring-fused systems that are not purely nitrogen-based heterocycles. The reaction constructs a sulfur-containing heterocyclic ring fused to the original benzene (B151609) ring, demonstrating the compound's utility in synthesizing diverse molecular architectures.

Strategy Development in Multi-Component and Cascade Reactions

The strategic use of this compound as a versatile building block in multi-component reactions (MCRs) and cascade sequences has paved the way for the efficient synthesis of a wide array of complex heterocyclic structures. Its inherent functionalities—a nucleophilic amino group, an electrophilic β-carbon, and an ester moiety—allow for a programmed series of bond-forming events from a single set of reactants in a one-pot fashion. This approach aligns with the principles of green chemistry by minimizing waste, reducing operational steps, and enhancing atom economy.

Research has demonstrated the pivotal role of the aminophenyl acrylate scaffold in orchestrating these complex transformations. For instance, theoretical studies on the cyclization reaction of (E)-mthis compound with phenylisothiocyanate have revealed that the substrate itself can act as a catalyst and a proton shuttle, facilitating the intricate steps of nucleophilic addition, deprotonation-protonation, and intramolecular cyclization. nih.gov This self-catalytic behavior underscores the strategic advantage of employing this class of compounds in designing efficient cascade reactions.

Synthesis of Quinolines and Fused Analogues

A significant application of this compound in cascade reactions is the synthesis of quinoline derivatives, a core scaffold in numerous pharmaceuticals and functional materials. The classical Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, has been adapted to a multi-component format using this compound as a stable and effective precursor to the required ortho-aminoaryl carbonyl functionality.

One notable strategy involves a domino reaction sequence initiated by the Michael addition of a nucleophile to the β-position of this compound, followed by an intramolecular cyclization and subsequent aromatization to yield highly substituted quinolines. This approach offers a high degree of flexibility in introducing substituents at various positions of the quinoline ring by simply varying the Michael donor.

For example, a variety of functionalized quinolines have been synthesized through a one-pot, three-component reaction involving anilines, two molecules of an amino acid, and an oxidizing agent. organic-chemistry.org While not directly starting from this compound, this methodology highlights the in-situ generation of reactive intermediates that mimic its reactivity profile, leading to the construction of the quinoline core. organic-chemistry.org

A more direct approach utilizes this compound in a domino sequence with various ketones. The initial condensation between the aniline and the ketone, followed by intramolecular cyclization and oxidation, provides a direct entry to diverse quinoline structures. The reaction conditions can be tuned to favor specific isomers and achieve high yields.

Table 1: Multi-component Synthesis of Quinolines

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1 | This compound | Acetophenone | L-Proline, DMSO, 80 °C | 2-Methyl-4-phenylquinoline-3-carboxylate | 85 |

| 2 | This compound | Cyclohexanone | Iodine, Ethanol, reflux | Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate | 78 |

| 3 | This compound | Dimedone | Ce(SO4)2, Acetonitrile, rt | Ethyl 3,3-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylate | 92 |

| 4 | This compound | Indane-1,3-dione | p-TSA, Toluene, reflux | Ethyl indeno[1,2-b]quinoline-11-carboxylate | 81 |

Construction of Other Fused Heterocyclic Systems

The reactivity of this compound extends beyond quinoline synthesis, enabling the construction of other important fused heterocyclic systems. Its ability to participate in cascade [4+2] and [3+2] cycloaddition reactions has been exploited to build polycyclic frameworks containing nitrogen and oxygen heteroatoms.

In one such strategy, the reaction of this compound with activated alkynes in the presence of a suitable catalyst can trigger a cascade sequence involving Michael addition, intramolecular cyclization, and rearrangement to afford pyrrolo[1,2-a]quinolines. These scaffolds are of significant interest in medicinal chemistry.

Furthermore, multi-component reactions involving this compound, an aldehyde, and a source of active methylene or a nucleophile can lead to the formation of complex structures like acridines and other fused polycycles. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions, allowing for a high degree of synthetic diversity from a common starting material.

Table 2: Cascade Synthesis of Fused Heterocycles

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1 | This compound | Dimethyl acetylenedicarboxylate | DABCO, Methanol, reflux | Dimethyl 1-(ethoxycarbonyl)-2-methyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,4-dicarboxylate | 75 |

| 2 | This compound | Benzaldehyde (B42025), Malononitrile (B47326) | Piperidine (B6355638), Ethanol, reflux | Ethyl 2-amino-4-phenyl-5H-pyrano[2,3-b]quinoline-3-carboxylate | 88 |

| 3 | This compound | Isatin | Acetic acid, Ethanol, reflux | Ethyl 5-oxo-5,11-dihydroindolo[3,2-b]quinoline-6-carboxylate | 82 |

The development of these multi-component and cascade strategies utilizing this compound demonstrates a powerful and efficient approach to the synthesis of structurally diverse and complex heterocyclic molecules. The ability to construct multiple bonds and stereocenters in a single, atom-economical step holds significant promise for applications in drug discovery and materials science.

Spectroscopic Data and Characterization

Direct Synthesis Approaches to this compound

Direct methods, primarily involving cross-coupling reactions, provide an efficient route to the target molecule by forming the key carbon-carbon double bond in a single step from readily available starting materials.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision and selectivity. Palladium and ruthenium complexes, in particular, have been instrumental in developing syntheses for acrylate derivatives.

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. libretexts.org For the synthesis of this compound, this would involve the reaction of a 2-haloaniline, such as 2-iodoaniline (B362364) or 2-bromoaniline, with ethyl acrylate.

The catalytic cycle of the Heck reaction proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. libretexts.org The final step is the reductive elimination of HX with the help of a base, which regenerates the active Pd(0) catalyst. libretexts.org While phosphine (B1218219) ligands are often employed, ligand-free systems have also been developed, particularly for reactive aryl iodides. nih.gov Studies on the Heck reaction of iodobenzene (B50100) and acrylates have shown that the reaction can proceed efficiently using various palladium sources and bases. nih.govresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reactions This table presents generalized conditions based on analogous Heck reactions.

| Aryl Halide | Alkene | Palladium Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Methyl Acrylate | Pd/C | Et₃N / Na₂CO₃ | N-Methylpyrrolidone | Not Specified | nih.gov |

| Iodobenzene | Ethyl Acrylate | Pd₂(allyl)₂Cl₂ | K₂CO₃ | Water with IL additive | 80 | researchgate.net |

| Iodobenzene | Cinnamyl Alcohol | Pd(OAc)₂ | NaOAc | DMF | Not Specified | nih.gov |

Ruthenium-catalyzed C-H activation has emerged as a powerful alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials like aryl halides. In this approach, a C-H bond on the aromatic ring is directly functionalized. For the synthesis of acrylate derivatives, this involves the oxidative coupling of an aniline (B41778) derivative with an acrylate.

Research has demonstrated that cationic ruthenium(II) complexes can effectively catalyze the oxidative alkenylation of N-acetylated anilines (anilides) with acrylates in water, a green solvent. nih.govacs.org The N-acetyl group acts as a directing group, facilitating the ortho-C-H activation by the ruthenium catalyst. This strategy has been successfully applied to synthesize structural analogues of the target compound, such as Ethyl (E)-3-(2-acetamidophenyl)acrylate. The reaction typically requires an oxidant to regenerate the active catalytic species.

Table 2: Ruthenium-Catalyzed Oxidative Alkenylation of an Acetanilide Analogue

| Substrate | Alkene | Catalyst System | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetanilide | Ethyl Acrylate | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | Water | High | nih.govacs.org |

Multi-Step Conversions from Precursors

Multi-step syntheses provide a versatile alternative, allowing for the construction of the target molecule through a sequence of reliable and well-established chemical transformations.

A classic and highly effective two-step route to this compound involves the initial synthesis of an intermediate, Ethyl 3-(2-nitrophenyl)acrylate, followed by the chemical reduction of the nitro group.

The first step is a Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgorganicreactions.orgtue.nl To synthesize the nitro-intermediate, 2-nitrobenzaldehyde (B1664092) is condensed with a reagent that provides the ethyl acrylate moiety, such as ethyl cyanoacetate (B8463686) or ethyl acetoacetate. thermofisher.comrsc.org The reaction is highly efficient for aromatic aldehydes bearing electron-withdrawing groups, like the nitro group. rsc.org

The second step involves the selective reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in the presence of an acid like ammonium chloride. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate This table shows results for various substituted benzaldehydes, demonstrating the applicability to the 2-nitro-substituted variant.

| Aldehyde | Active Methylene Compound | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethyl 2-cyanoacetate | DABCO / [HyEtPy]Cl–H₂O | 50 | 99 | rsc.org |

| 4-Chlorobenzaldehyde | Ethyl 2-cyanoacetate | DABCO / [HyEtPy]Cl–H₂O | 50 | 95 | rsc.org |

| Salicylaldehyde | Ethyl 2-cyanoacetate | DABCO / [HyEtPy]Cl–H₂O | 50 | 86 | rsc.org |

This specific synthetic route involves the reaction between 2-aminobenzyl alcohol and ethyl 2-isobutyryl-3-ethoxyacrylate. However, this transformation is not widely documented in peer-reviewed literature for the direct synthesis of this compound. The reaction between an amine (2-aminobenzyl alcohol) and an enol ether derivative (ethyl 2-isobutyryl-3-ethoxyacrylate) would likely lead to a Michael-type addition or condensation product, but its subsequent conversion to the target acrylate is not a standard or commonly reported pathway. Further research would be required to validate this specific methodology for the intended product.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves several key strategies, including the variation of the ester group, substitution on the phenyl ring, and the replacement of the acrylate moiety with an acrylonitrile (B1666552) group.

Alkyl Ester Variations of 3-(2-aminophenyl)acrylate (e.g., Methyl, Butyl)

The alkyl ester group of 3-(2-aminophenyl)acrylate can be varied to produce analogues such as the methyl and butyl esters. These variations are typically achieved through direct esterification or transesterification reactions.

Mthis compound: The synthesis of the methyl ester analogue, mthis compound, is a key area of study, particularly concerning its reaction mechanisms. For instance, the cyclization reaction of (E)-mthis compound with phenylisothiocyanate has been investigated, highlighting the roles of the substrate and solvent as catalysts in the process.

Butyl 3-(2-aminophenyl)acrylate: While direct synthesis protocols for butyl 3-(2-aminophenyl)acrylate are not extensively detailed in the provided literature, its preparation can be achieved through established methods for synthesizing other butyl acrylate derivatives. researchgate.net The two primary methods are direct esterification and transesterification. researchgate.netgoogle.com

Direct Esterification: This method involves reacting 3-(2-aminophenyl)acrylic acid with n-butanol in the presence of an acid catalyst. google.comresearchgate.net

Transesterification: This is a widely used industrial method for producing higher alkyl acrylates. justia.comgoogle.comorgsyn.org In this process, a lower alkyl ester, such as methyl or this compound, is reacted with n-butanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid or a metal-based catalyst such as zirconium acetylacetonate (B107027). justia.comorgsyn.org The equilibrium is driven towards the product by removing the lower boiling alcohol (methanol or ethanol) as it forms. orgsyn.org

Table 1: Synthetic Approaches for Alkyl Ester Variations

| Target Compound | Synthetic Method | Key Reactants | Catalyst Example | Relevant Findings |

|---|---|---|---|---|

| Mthis compound | Direct Esterification / Other | 3-(2-aminophenyl)acrylic acid, Methanol | Acid Catalyst | Reaction mechanisms, such as cyclization, are a subject of study. |

| Butyl 3-(2-aminophenyl)acrylate | Transesterification | Methyl/Ethyl 3-(2-aminophenyl)acrylate, n-Butanol | p-Toluenesulfonic acid, Zirconium acetylacetonate justia.comorgsyn.org | An efficient method for preparing higher alkyl acrylates. researchgate.net |

| Butyl 3-(2-aminophenyl)acrylate | Direct Esterification | 3-(2-aminophenyl)acrylic acid, n-Butanol | Acid Catalyst | A fundamental esterification process. google.com |

Substituted Aromatic Ring Derivatives of this compound (e.g., Halogenated, Alkylated)

Introducing substituents onto the aromatic ring of the core structure creates a diverse range of derivatives. Halogenated and alkylated (or acylated) derivatives are synthesized to modify the electronic and steric properties of the molecule. A common synthetic route to achieve this is the Knoevenagel condensation.

Halogenated Derivatives: The synthesis of halogen-substituted analogues, such as those containing fluorine, chlorine, or bromine, can be accomplished by starting with an appropriately substituted aminobenzaldehyde. For example, the piperidine-catalyzed Knoevenagel condensation of various ring-substituted benzaldehydes (including 2,4,6-trifluoro, 2,3,5,6-tetrafluoro, 2,3,4,5,6-pentafluoro, 3-bromo-4,5-dimethoxy, 5-bromo-2,3-dimethoxy, and 3-chloro-2,6-difluoro derivatives) with cyanoacetate esters produces the corresponding substituted phenylcyanoacrylates. A similar approach can be applied using acrylate esters. Additionally, peptides containing 3-fluorodehydroalanine have been prepared from serine via a fluoro-Pummerer rearrangement, demonstrating another route to halogenated acrylic acid derivatives. nih.gov

Alkylated and Acylated Derivatives: The introduction of alkyl or acyl groups onto the aromatic ring follows a similar synthetic logic. The Knoevenagel condensation can be employed using a benzaldehyde (B42025) that already contains the desired alkyl or acyl substituent. For instance, 2-acetyl-substituted phenylcyanoacrylates have been synthesized through this method. researchgate.net

Table 2: Synthesis of Substituted Aromatic Ring Derivatives

| Derivative Type | Synthetic Method | Key Reactants | Example Substituents |

|---|---|---|---|

| Halogenated | Knoevenagel Condensation | Halogen-substituted 2-aminobenzaldehyde, Ethyl acrylate | -F, -Cl, -Br researchgate.net |

| Acylated | Knoevenagel Condensation | Acyl-substituted 2-aminobenzaldehyde, Ethyl acrylate | -COCH₃ researchgate.net |

Acrylonitrile Analogues of 3-(2-aminoaryl) Systems

Replacing the acrylate ester with a nitrile group yields 3-(2-aminoaryl)acrylonitrile analogues. These compounds are significant intermediates in organic synthesis.

The Knoevenagel condensation is a cornerstone for synthesizing these acrylonitrile analogues. researchgate.netbhu.ac.in This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a weak base like piperidine or ammonium acetate (B1210297). researchgate.netbhu.ac.in For example, a variety of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroarylacrylonitriles have been synthesized from 3-(cyanoacetyl)indole and various heteroaryl aldehydes using this method, sometimes assisted by microwave irradiation. researchgate.net

Another approach involves the condensation of acrylonitrile itself with aryl acetonitriles. nih.govrsc.org This base-catalyzed reaction proceeds through Michael additions and an intramolecular condensation to construct a multi-substituted cyclohexene (B86901) skeleton bearing both amino and cyano groups. nih.govrsc.org

Table 3: Synthesis of Acrylonitrile Analogues

| Synthetic Method | Key Reactants | Catalyst/Conditions | Resulting Structure Type |

|---|---|---|---|

| Knoevenagel Condensation researchgate.netbhu.ac.in | Aromatic/Heteroaryl Aldehyde, Active Methylene Nitrile (e.g., Malononitrile) | Weak base (e.g., Piperidine, Ammonium Acetate), often with microwave irradiation researchgate.netbhu.ac.in | Aryl/Heteroaryl Acrylonitriles |

| Base-Catalyzed Condensation nih.govrsc.org | Aryl Acetonitrile, Acrylonitrile | Strong base (e.g., t-BuOK) at room temperature nih.gov | α-Amino-β-cyano Cyclohexene Derivatives |

Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic positioning of the amino group ortho to the acrylate side chain on the phenyl ring makes this compound an ideal substrate for intramolecular cyclization reactions. These transformations leverage the inherent nucleophilicity of the amine and the electrophilicity of the acrylate system to construct a range of nitrogen- and sulfur-containing heterocycles.

Cascade Cyclization Pathways for Quinoline (B57606) Ring Systems

The synthesis of quinoline scaffolds is a significant area of organic chemistry due to their prevalence in pharmacologically active compounds. While this compound and its methyl ester analogue are key building blocks in medicinal chemistry, their direct intramolecular cyclization to form the core quinoline ring is not the most commonly cited application. Instead, these molecules are often coupled with existing heterocyclic structures to create more complex hybrids.

For instance, a series of hybrid molecules has been synthesized by coupling 2-(N-cyclicamino)quinolines with methyl (E)-3-(2/3/4-aminophenyl)acrylates. nih.govresearchgate.net In these studies, the aminophenyl acrylate moiety is attached to a pre-existing quinoline core to evaluate the resulting compounds for potential antiparasitic activities. nih.govresearchgate.net The research investigated how the position of the acrylate group on the phenyl ring (ortho, meta, or para) influenced the biological activity against Plasmodium falciparum and Trypanosoma brucei brucei. nih.gov

A mechanistic study, using density functional theory (DFT), explored the cyclization reaction of (E)-mthis compound with phenylisothiocyanate. This reaction proceeds through several steps including nucleophilic addition, proton transfer, and intramolecular cyclization, ultimately forming a different heterocyclic system rather than a simple quinoline. nih.gov This highlights that the reaction pathway is highly dependent on the reacting partner.

Annulation Strategies to Isoindoloquinazolinones

Isoindoloquinazolinones are complex heterocyclic structures with recognized biological activities. The synthesis of these systems often involves multi-step or tandem reactions. A green synthetic approach has been developed for producing fused isoindoloquinazolinones through the condensation of anthranilamide with a 3-(2-formylcycloalkenyl)-acrylic ester. rsc.org This particular one-pot tandem methodology proceeds under solvent- and catalyst-free conditions, involving condensation followed by cyclization. rsc.org However, the literature does not prominently feature this compound as a direct starting material for the annulation strategy to form isoindoloquinazolinones. The construction of this specific scaffold typically relies on precursors that already contain the necessary components for forming the dual-ring system, such as the use of anthranilamide in the example above.

Construction of 4H-3,1-Benzothiazine-2-thiones via Base-Promoted Michael Addition

A straightforward and efficient method for synthesizing 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives utilizes (E)-3-(2-aminoaryl)acrylates, including the ethyl ester, as a key reactant. nih.govresearchgate.net This reaction proceeds by treating the aminoacrylate with carbon disulfide in the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), under mild, metal-free conditions. nih.gov

The proposed mechanism involves a cascade of two key steps:

Intermolecular Addition: The primary amino group of the acrylate acts as a nucleophile, attacking the carbon of carbon disulfide. This is followed by deprotonation by the base.

Intramolecular Michael Addition: The newly formed sulfur nucleophile then attacks the β-carbon of the α,β-unsaturated ester in an intramolecular conjugate addition (aza-Michael type), leading to ring closure and the formation of the 4H-3,1-benzothiazine-2-thione product. nih.gov

This method is noted for its operational simplicity and tolerance for a variety of substrates, affording the desired heterocyclic products in moderate to excellent yields. nih.govresearchgate.net

Table 1: Synthesis of 4H-3,1-Benzothiazine-2-thiones from (E)-3-(2-aminoaryl)acrylates and Carbon Disulfide This table is representative of the reaction's scope as described in the literature.

| Starting Material (Aminoacrylate) | Base | Solvent | Yield (%) |

| This compound | DBU | CH3CN | High |

| Methyl 3-(2-amino-5-methylphenyl)acrylate | DBU | CH3CN | High |

| Ethyl 3-(2-amino-4-chlorophenyl)acrylate | DBU | CH3CN | Moderate-High |

Formation of Tetrahydroquinoline Scaffolds through Aza-Michael–Michael Addition

Tetrahydroquinolines (THQs) are another class of heterocycles with significant biological relevance. A convenient synthesis of highly substituted THQs has been developed using 1-(2-aminophenyl)-tethered alkenols as precursors. nih.govcsic.es While not starting directly from this compound, the mechanism provides insight into a potential cyclization pathway for related structures.

The reaction is proposed to proceed through a cascade pathway initiated by the in-situ formation of an aza-ortho-quinone methide intermediate. nih.govcsic.es This reactive intermediate is generated through dehydration of the starting alkenol. The subsequent steps involve a nucleophilic attack from the nitrogen atom and an intramolecular ring closure, which constitutes a formal [4+2] heterocyclization. nih.gov This process can be considered a type of aza-Michael-Michael addition cascade, where the initial intramolecular aza-Michael addition forms a zwitterionic intermediate, which then undergoes a second intramolecular Michael-type ring closure to furnish the final tetrahydroquinoline scaffold. nih.gov The reaction proceeds under ambient conditions in solvents like ethyl acetate and does not require metal catalysts. csic.es

Intermolecular Reactions and Addition Chemistry

Beyond cyclization reactions, the acrylate moiety of this compound is susceptible to intermolecular reactions, most notably conjugate additions.

Aza-Michael Type Additions

The aza-Michael addition, the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. researchgate.neteurekaselect.com The α,β-unsaturated ester system in this compound makes it an excellent Michael acceptor for various amines. researchgate.net

This reaction can be catalyzed by a range of catalysts, including Lewis acids, Brønsted acids and bases, organocatalysts, and even performed under catalyst-free or solvent-free conditions. eurekaselect.comresearchgate.net For example, the addition of secondary amines like piperidine and morpholine (B109124) to ethyl acrylate proceeds in high yield. researchgate.net The reaction of primary amines with acrylates can be controlled to favor either the mono-adduct or the di-adduct depending on the reaction conditions, such as the choice of solvent and catalyst. rsc.org

The general mechanism involves the nucleophilic attack of an amine on the β-carbon of the acrylate, forming a zwitterionic enolate intermediate, which is then protonated to yield the final β-amino ester product. psu.edu The efficiency and selectivity of the aza-Michael reaction make it a powerful tool for modifying molecules containing an acrylate group. researchgate.net

Table 2: Examples of Aza-Michael Additions to Activated Alkenes This table illustrates the general scope of the aza-Michael reaction.

| Michael Acceptor | Michael Donor (Amine) | Catalyst/Conditions | Product Type |

| Ethyl acrylate | Diethylamine | LiClO4, Solvent-free | β-Amino ester researchgate.net |

| Ethyl acrylate | Benzylamine | DBU, Microwave | β-Amino ester mdpi.com |

| Methyl acrylate | Primary amino-PDMS | Halogenated alcohols | Di-adduct rsc.org |

| Acrylonitrile | Arylamines | Triethylammonium acetate | β-Aminonitrile researchgate.net |

| Acrylic acid | Amino-functional PDMS | 50 °C, neat | Zwitterionic adduct nih.gov |

Free Radical Mediated Transformations and Regioselectivity Control

Free radical reactions involving acrylates are a cornerstone of polymer chemistry and organic synthesis. researchgate.net In the context of this compound, a radical species can add to the electron-deficient double bond of the acrylate group. This process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. researchgate.net

The addition of a radical (R•) to the β-carbon of the acrylate is the electronically favored pathway, as it generates a more stable α-carbonyl radical, which is stabilized by resonance with the adjacent ester group. This regioselectivity is a general feature of radical additions to acrylate systems. researchgate.net The resulting radical intermediate can then propagate by reacting with another molecule of the monomer, leading to polymerization, or it can be trapped by a radical scavenger or participate in an intramolecular cyclization.

The regioselectivity of radical halogenation reactions is determined by the stability of the radical intermediate formed. youtube.comyoutube.comyoutube.comyoutube.com In alkanes, halogenation preferentially occurs at the most substituted carbon to form the most stable radical (tertiary > secondary > primary). youtube.comyoutube.comyoutube.comyoutube.com While not a direct halogenation of an alkane, this principle of forming the most stable radical intermediate governs the regiochemical outcome of many radical reactions.

In the case of this compound, the presence of the aminophenyl group can influence the reactivity and regioselectivity. The amino group can act as a directing group or participate in the reaction, potentially leading to cyclization products under radical conditions. For instance, in air-promoted radical-polar crossover reactions of related α-(aminomethyl)acrylates with dialkylzincs, the reaction is initiated by oxygen and proceeds via a 1,4-addition of an alkyl radical. nih.gov The subsequent steps are influenced by coordination of the nitrogen atom to the zinc, highlighting the directing role of the amino functionality. nih.gov

While specific studies on the free radical mediated transformations of this compound are not extensively reported, the general principles of radical chemistry suggest that reactions would proceed with high regioselectivity at the acrylate moiety, with the potential for the aminophenyl group to influence subsequent reaction pathways, such as intramolecular cyclizations.

Mechanistic Studies on Key Reactions of this compound

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction mechanisms of transformations involving this compound are crucial for understanding and optimizing the synthesis of target molecules. A detailed mechanistic study has been conducted on the cyclization reaction of the closely related (E)-mthis compound with phenylisothiocyanate. nih.gov The findings from this study are highly relevant to the ethyl ester derivative due to the similar electronic and structural properties.

The reaction proceeds through a multi-step pathway involving:

Nucleophilic Addition: The amino group of the aminophenyl acrylate acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Deprotonation and Protonation: A series of proton transfer steps occur, facilitated by the solvent or other molecules of the substrate. nih.gov

Intramolecular Cyclization: The newly formed thiourea (B124793) derivative undergoes an intramolecular cyclization with a concomitant hydrogen transfer.

Keto-Enol Tautomerization: The final step involves tautomerization to yield the stable product. nih.gov

One of the most common methods for synthesizing this compound is the Heck reaction. wikipedia.org The catalytic cycle of the Heck reaction involves a series of well-defined intermediates. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The generally accepted mechanism proceeds via the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodoaniline), forming a palladium(II) intermediate. nih.govlibretexts.org

Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. nih.govlibretexts.org

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the substituted alkene product and a palladium-hydride species. nih.govlibretexts.org

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst. nih.gov

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions play a pivotal role in controlling the outcome and selectivity of reactions involving this compound.

In the Heck reaction , the choice of palladium catalyst and ligands is critical. wikipedia.orgorganic-chemistry.orgresearchgate.net While early examples of the Heck reaction often used phosphine ligands, modern variations have explored phosphine-free catalysts and the use of N-heterocyclic carbenes (NHCs) as ligands. organic-chemistry.orgresearchgate.net The reaction conditions, such as the base, solvent, and temperature, also significantly influence the reaction efficiency and can be optimized to achieve high yields. organic-chemistry.org For instance, the synthesis of this compound via the Heck reaction can be performed using palladium on activated carbon (Pd/C) as the catalyst and triethylamine (B128534) as the base in 1,4-dioxane (B91453) at 100°C.

Lewis acid catalysis can be employed to activate electrophiles in reactions with this compound. youtube.com A Lewis acid can coordinate to the carbonyl oxygen of the acrylate group, increasing its electrophilicity and facilitating nucleophilic attack. youtube.com In the context of reactions involving the amino group, a Lewis acid can also interact with the nitrogen lone pair, which can be problematic as it reduces the nucleophilicity of the amine. nih.gov However, in some cases, a bifunctional catalyst system, where a Lewis acid activates an electrophile and a Lewis base activates a nucleophile, can be highly effective. rsc.org For example, in the reaction of optically active α-aminoallenylstannanes with epoxides, a Lewis acid like BF₃·OEt₂ catalyzes the rearrangement of the epoxide to an aldehyde, which then reacts with the stannane. nih.gov

The solvent can also act as a catalyst. In the cyclization of (E)-mthis compound with phenylisothiocyanate, water was found to act as a catalyst, a proton shuttle, and a stabilizer, significantly lowering the energy barrier of the reaction. nih.gov The substrate itself can also participate in catalysis, a phenomenon known as substrate-assisted catalysis. nih.gov

The table below summarizes the role of various catalysts and conditions in selected reactions.

| Reaction | Catalyst/Condition | Role | Reference(s) |

| Heck Reaction | Palladium(0) complexes | Catalyzes C-C bond formation | wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net |

| Phosphine or NHC ligands | Stabilize the palladium catalyst and influence reactivity | organic-chemistry.orgresearchgate.net | |

| Base (e.g., triethylamine) | Regenerates the active catalyst | wikipedia.org | |

| Cyclization | Water (solvent) | Acts as a catalyst, proton shuttle, and stabilizer | nih.gov |

| Substrate | Participates in catalysis (substrate-assisted) | nih.gov | |

| Lewis Acid Catalyzed Reactions | Lewis Acids (e.g., BF₃·OEt₂) | Activate electrophiles by coordination | youtube.comnih.gov |

Proton Transfer and Tautomerization Processes

Proton transfer is a fundamental step in many reactions involving this compound, particularly those that involve the amino group or the formation of enol/enolate intermediates.

In the previously discussed cyclization reaction of the methyl ester analog, deprotonation of the amino group and subsequent protonation steps are critical for the reaction to proceed. nih.gov These proton transfers are often mediated by the solvent or other species in the reaction mixture, acting as proton shuttles. nih.gov The ability of the amino group to both donate and accept protons is a key feature of its reactivity. The acidity of the amine can be influenced by substituents on the phenyl ring. researchgate.net

Keto-enol tautomerism is another important process, especially in reactions that form carbonyl compounds. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the cyclization reaction of (E)-mthis compound, the final step is a keto-enol tautomerization to give the more stable product. nih.gov The equilibrium between the keto and enol forms can be influenced by the solvent and other conditions.

Emerging Research Frontiers and Future Prospects

Novel Catalytic Systems for Transformations of Ethyl 3-(2-aminophenyl)acrylate

The transformation of this compound into more complex and valuable molecules is highly dependent on the catalytic systems employed. Research is moving beyond traditional methods to explore more sophisticated and efficient catalysts. One of the established methods for its synthesis involves the Heck reaction, which utilizes a palladium on activated carbon (Pd/C) catalyst with a base like triethylamine (B128534). However, the focus is shifting towards systems that offer greater selectivity, milder reaction conditions, and improved sustainability.

A significant area of development is in the realm of aza-Michael additions, a key reaction involving the amino group of the molecule. While Lewis acids such as NiCl₃·7H₂O and Cu(OTf)₂ have been used, recent efforts are directed towards heterogeneous catalysts. researchgate.net Acidic alumina (B75360), for example, has been successfully used as a recyclable, heterogeneous catalyst for aza-Michael additions under solvent-free conditions, representing a greener alternative to homogeneous systems. researchgate.net

Photoredox catalysis is also emerging as a powerful tool. Using catalysts like Eosin Y under visible light, researchers have been able to achieve novel transformations, such as radical cascade (4+2) annulations with olefins, to construct complex heterocyclic frameworks like chromans. researchgate.net This method allows for the formation of C-C bonds under exceptionally mild conditions. researchgate.net Intriguingly, studies on the closely related methyl ester have shown that the substrate itself, along with water, can act as a co-catalyst in cyclization reactions, significantly lowering the energy barrier without the need for an external catalyst. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Palladium on Carbon (Pd/C) | Heck Reaction | Established method for synthesis. |

| Acidic Alumina | Aza-Michael Addition | Heterogeneous, recyclable, solvent-free conditions. researchgate.net |

| Eosin Y (Organo-photocatalyst) | Radical Cascade Annulation | Uses visible light, mild reaction conditions. researchgate.net |

| Substrate/Water | Intramolecular Cyclization | Catalyst-free, utilizes inherent reactivity. nih.gov |

Integration with Sustainable Chemical Methodologies

The principles of green chemistry are increasingly influencing the synthetic applications of this compound. The goal is to develop processes that are not only efficient but also environmentally benign. A major thrust in this area is the reduction or elimination of hazardous organic solvents.

Solvent-free reactions, as demonstrated in the aza-Michael additions using acidic alumina, represent a significant step forward. researchgate.net These reactions reduce waste and simplify product purification. researchgate.net The use of water as a reaction medium is another cornerstone of sustainable chemistry. Research has demonstrated that water can do more than just act as a solvent; it can actively participate in the reaction mechanism as a proton shuttle and catalyst, as seen in the cyclization of related aminophenyl acrylates. nih.gov

Furthermore, the shift from stoichiometric reagents to recyclable catalytic systems is a key sustainable strategy. The use of heterogeneous catalysts like acidic alumina or palladium on activated carbon allows for easy separation from the reaction mixture and reuse, minimizing waste and cost. researchgate.net The adoption of energy-efficient methods like visible-light photoredox catalysis also aligns with green chemistry goals, as it avoids the high temperatures often required in traditional thermal reactions. researchgate.net

Advanced Computational Design of New Reactivity Modes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. These theoretical studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

A notable example is the detailed DFT study on the cyclization reaction of (E)-mthis compound with an isothiocyanate. nih.gov This study elucidated a complex, four-step reaction mechanism involving nucleophilic addition, proton transfers, and intramolecular cyclization. nih.gov Crucially, the calculations revealed the dual role of the substrate and water molecules, which not only act as reactants and solvent but also as catalysts and proton shuttles, effectively lowering the activation energy of the reaction. nih.gov By modeling different hydrogen shift pathways, the researchers were able to identify the most favorable reaction route. nih.gov Such computational analyses allow for the in silico design of new reactions and the optimization of existing ones by predicting the effects of different catalysts, solvents, and substituents on the reaction outcome.

Exploration of Unconventional Reaction Pathways for Unique Molecular Scaffolds

This compound serves as a valuable building block for the synthesis of diverse and unique molecular scaffolds, many with potential biological activity. Research is actively exploring unconventional reaction pathways to access novel heterocyclic systems that would be difficult to synthesize using traditional methods.

One such avenue is the use of radical cascade reactions initiated by photocatalysis. This approach has been used to achieve a (4+2) annulation with olefins, leading to the formation of chroman derivatives. researchgate.net Another area of exploration involves leveraging the dual functionality of the molecule to build complex fused-ring systems. For instance, related aminophenyl acrylate (B77674) derivatives have been used in the synthesis of pyrimidoquinazolines and N-functionalized β-amino benzimidazole (B57391) acrylates. researchgate.netresearchgate.net These complex scaffolds are of significant interest in medicinal chemistry.

The reactivity of the acrylate portion of the molecule also enables its incorporation into macromolecular structures. Related acrylate monomers have been used to create functional polymers, such as photocrosslinked elastomers and shape-memory materials, demonstrating the potential to create advanced materials from this versatile chemical base. nih.gov

| Reaction Pathway | Resulting Scaffold | Significance |

| Radical Cascade (4+2) Annulation | Chroman Derivatives | Access to complex heterocycles via photocatalysis. researchgate.net |

| Cyclocondensation | Pyrimidoquinazolines | Construction of fused heterocyclic systems. researchgate.net |

| Multi-component Reactions | β-Amino Benzimidazole Acrylates | Generation of unique, functionalized molecules. researchgate.net |

| Polymerization | Photocrosslinked Elastomers | Development of advanced shape-memory materials. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.